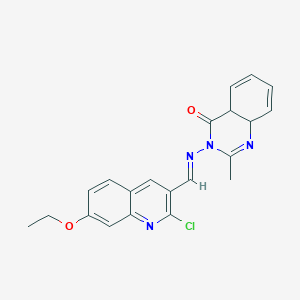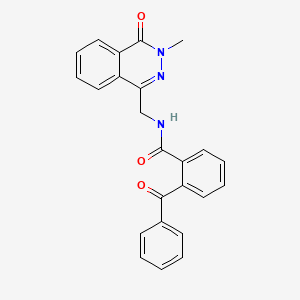
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions with an appropriate solvent such as ethanol or methanol.
Another method involves the use of 1-methyl-1H-pyrazole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methylpropan-1-ol in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major products include alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as halogenated or alkylated pyrazoles.
科学研究应用
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The pyrazole ring is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can be compared with other similar compounds such as:
3-methyl-1H-pyrazol-5-ol: This compound has a similar pyrazole ring structure but lacks the 2-methylpropan-1-ol moiety.
1-methyl-1H-pyrazol-5-amine: This compound has an amine group instead of the hydroxyl group.
1-methyl-1H-pyrazol-5-carboxylic acid: This compound has a carboxylic acid group instead of the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-methyl-3-(2-methylpyrazol-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFFYPMKPQMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2984255.png)
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE](/img/structure/B2984256.png)
![3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2984257.png)
![2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B2984258.png)
![(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2984259.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)


![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2984268.png)

![5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2984272.png)
![2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2984273.png)
![phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2984274.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2984275.png)
